molecular formula C10H18F2N2 B12089586 3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine

3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine

Cat. No.: B12089586
M. Wt: 204.26 g/mol
InChI Key: IBSNPTYRXNSPFP-UHFFFAOYSA-N
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Description

3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine is a chemical compound that features a piperidine ring substituted with a difluoropyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine typically involves the reaction of piperidine with 3,3-difluoropyrrolidine under specific conditions. One common method involves the use of a base, such as potassium carbonate, in an organic solvent like acetonitrile. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the difluoropyrrolidine moiety can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce a fully saturated piperidine ring.

Scientific Research Applications

3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The difluoropyrrolidine moiety can enhance binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoropyrrolidine
  • Piperidine
  • N-Methylpiperidine

Uniqueness

3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine is unique due to the presence of both a piperidine ring and a difluoropyrrolidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H18F2N2

Molecular Weight

204.26 g/mol

IUPAC Name

3-[(3,3-difluoropyrrolidin-1-yl)methyl]piperidine

InChI

InChI=1S/C10H18F2N2/c11-10(12)3-5-14(8-10)7-9-2-1-4-13-6-9/h9,13H,1-8H2

InChI Key

IBSNPTYRXNSPFP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CN2CCC(C2)(F)F

Origin of Product

United States

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